5-Bromo-2-fluoro-4-hydroxybenzaldehyde
Overview
Description
5-Bromo-2-fluoro-4-hydroxybenzaldehyde is a derivative of salicylaldehyde (2-hydroxybenzaldehyde), bearing functional groups that make it a useful reactant in various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves several steps. The process typically starts with 3-fluorophenol, which is mixed with other reactants such as anhydrous magnesium chloride, anhydrous triethylamine, and paraformaldehyde . The mixture is then heated to reflux for several hours .Molecular Structure Analysis
The molecular formula of this compound is C7H4BrFO2 . Its molecular weight is 219.01 . The InChI code is 1S/C7H4BrFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo reactions at the benzylic position . It’s also used in the synthesis of PDE4 inhibitors, BCL-XL, and cancer cell growth inhibitors .Physical and Chemical Properties Analysis
This compound is a white to pink to yellow solid . It has a density of 1.71 g/mL at 25 °C . Its boiling point is 230 °C . The compound is typically stored at room temperature .Scientific Research Applications
Modification for Trace Metal Ion Detection
5-Bromo-2-hydroxybenzaldehyde, a derivative of the compound , has been utilized in the synthesis of ligands for the preconcentration and detection of trace amounts of copper(II) ions in water samples. A Schiff base ionophore synthesized from this compound was used to modify octadecyl silica disks, demonstrating the compound's relevance in environmental monitoring and analytical chemistry (Fathi & Yaftian, 2009).
Chemical Synthesis and Material Science
Brominated derivatives of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde have been explored for the synthesis of complex molecules and materials. For instance, hydroxylated and methoxylated polybrominated diphenyl ethers, which may serve as natural products or metabolites of flame retardants, have been synthesized using brominated hydroxybenzaldehydes. These compounds are crucial for analytical and toxicological studies, indicating the compound's role in environmental science and chemical synthesis (Marsh, Stenutz, & Bergman, 2003).
Novel Compound Synthesis for Antimicrobial Studies
The synthesis and characterization of fluorinated benzothiazepines and chromones from 4-Bromo-2-fluorobenzaldehyde, a closely related compound, have been documented. These synthesized compounds have been evaluated for their antimicrobial activities, showcasing the compound's potential in medicinal chemistry and drug discovery research (Jagadhani, Kundlikar, & Karale, 2014; Jagadhani, Kundlikar, & Karale, 2015).
Molecular Design for Sensor Development
Derivatives of this compound have been employed in the design and synthesis of multifunctional probes for the simultaneous monitoring of multiple ions in living cells and zebrafishes. This application highlights the compound's utility in the development of advanced sensors for biological and environmental monitoring (Zhao et al., 2019).
Fire Retardant and Liquid Crystalline Material Synthesis
In material science, a derivative of 4-hydroxybenzaldehyde was utilized in synthesizing novel liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core. These materials, containing Schiff base and amide linking units, demonstrate the compound's application in creating advanced materials with specific properties, such as fire retardance and liquid crystalline behavior (Jamain, Khairuddean, & Guan-Seng, 2020).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability Other factors, such as pH and the presence of other chemicals, may also affect its action and stability
Biochemical Analysis
Biochemical Properties
5-Bromo-2-fluoro-4-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the formation or modification of chemical bonds. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions, where it undergoes transformations that are crucial for the synthesis of other bioactive compounds . The interactions between this compound and these biomolecules are typically characterized by the formation of covalent or non-covalent bonds, which influence the compound’s reactivity and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of specific genes, thereby influencing the production of proteins that are essential for cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. Studies have shown that the compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, this compound may undergo degradation, leading to the formation of by-products that can affect its long-term impact on cellular function. In both in vitro and in vivo studies, the temporal effects of this compound are monitored to understand its stability and efficacy over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or modulating cellular responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes . Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. These pathways include oxidation-reduction reactions, conjugation reactions, and hydrolysis . The compound’s involvement in these pathways can influence metabolic flux and the levels of metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its biological activity, as they influence its accessibility to target biomolecules and its overall efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of this compound within specific subcellular compartments is essential for its activity and function, as it determines the sites of its interactions with biomolecules.
Properties
IUPAC Name |
5-bromo-2-fluoro-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKKWLZDKTVERG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731588 | |
Record name | 5-Bromo-2-fluoro-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914397-21-0 | |
Record name | 5-Bromo-2-fluoro-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-fluoro-4-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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